2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
“2-Amino-5-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound . It is an N, N -disubstituted benzamide . The compound has a molecular weight of 198.2 .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is in oil form . The storage temperature is room temperature .Scientific Research Applications
Radiosynthesis and Imaging Applications
- Radioligand for Neuroreceptors: 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide derivatives have been used in the synthesis of radioiodinated ligands for serotonin-5HT2 receptors, useful in γ-emission tomography and SPECT imaging. These compounds demonstrate high affinity and selectivity for 5HT2-receptors, with significant retention in brain regions rich in these receptors (Mertens et al., 1994).
Chemical Synthesis and Analysis
- Synthesis of Androgen Receptor Antagonists: this compound has been utilized in the synthesis of androgen receptor antagonists, specifically in the process of synthesizing compounds like MDV3100, indicating its role in medicinal chemistry (Li Zhi-yu, 2012).
- Conformational Analysis: The compound has been involved in studies concerning conformational analysis of substituted benzamides, helping in understanding the molecular structure and behavior of these compounds (Abraham et al., 2015).
Applications in Material Science
- Photodynamic Therapy: The compound has been used in the synthesis of new zinc phthalocyanines with substituted benzenesulfonamide derivative groups. These synthesized compounds exhibit properties like high singlet oxygen quantum yield, making them potential candidates for applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Miscellaneous Applications
- Insect Repellent Research: Studies have explored the use of substituted aromatic amides, including derivatives of this compound, in the development of insect repellents, particularly against vectors like Aedes aegypti mosquitoes (Garud et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Properties
IUPAC Name |
2-amino-5-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTPURUYKCXYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)F)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695939 | |
Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880875-39-8 | |
Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.